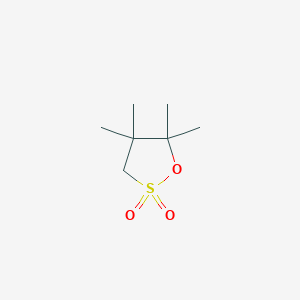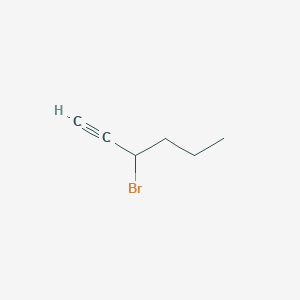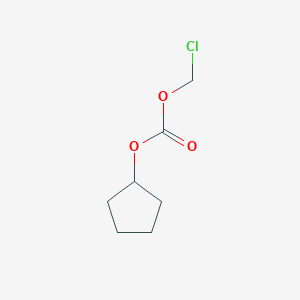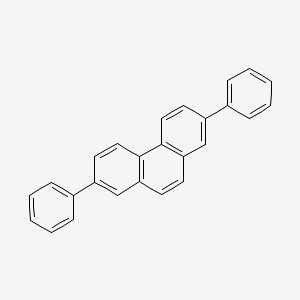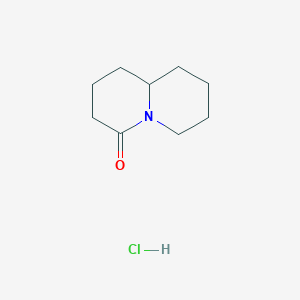
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a propenone group (a type of α,β-unsaturated carbonyl compound) substituted with two chlorine atoms and a 4-methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3,3-dichloroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Amines, thiols.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- involves its interaction with cellular targets. The α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one, 3,3-dichloro-1-phenyl-: Similar structure but lacks the 4-methyl group.
2-Propen-1-one, 3,3-dichloro-1-(4-chlorophenyl)-: Similar structure but has a 4-chloro group instead of a 4-methyl group.
2-Propen-1-one, 3,3-dichloro-1-(4-methoxyphenyl)-: Similar structure but has a 4-methoxy group instead of a 4-methyl group.
Uniqueness
The presence of the 4-methyl group in 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct entity in its class.
Propiedades
Número CAS |
41501-68-2 |
|---|---|
Fórmula molecular |
C10H8Cl2O |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
3,3-dichloro-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7-2-4-8(5-3-7)9(13)6-10(11)12/h2-6H,1H3 |
Clave InChI |
DXWSSQFFZRINDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
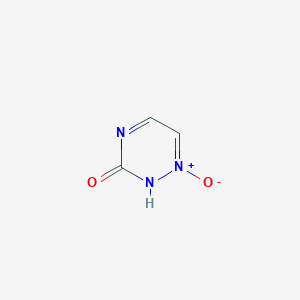


![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

